An In-Depth Technical Guide to 5-nitro-2-(piperidin-4-yloxy)pyridine: Synthesis, Characterization, and Biological Significance
An In-Depth Technical Guide to 5-nitro-2-(piperidin-4-yloxy)pyridine: Synthesis, Characterization, and Biological Significance
This guide provides a comprehensive technical overview of 5-nitro-2-(piperidin-4-yloxy)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and pharmaceutical professionals, this document delves into the molecule's chemical properties, provides a detailed synthesis protocol, and explores its structural and biological context, grounded in established scientific principles.
Introduction: The Scientific Merit of a Privileged Scaffold
5-nitro-2-(piperidin-4-yloxy)pyridine belongs to a class of compounds built upon a pyridine core. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, recognized for their presence in numerous FDA-approved drugs and a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] The structure of the title compound is unique, incorporating three key functional moieties, each contributing to its overall physicochemical and pharmacological profile:
-
The Pyridine Ring: An electron-deficient aromatic heterocycle that often serves as a bioisostere for a phenyl ring, offering a hydrogen bond acceptor at the nitrogen atom, which can be crucial for target binding.[3]
-
The Nitro Group (-NO₂): A strong electron-withdrawing group that significantly influences the electronics of the pyridine ring. The nitroaromatic moiety is a known "warhead" in certain classes of antimicrobial agents, and its presence is a key indicator of potential biological activity.[4][5]
-
The Piperidin-4-yloxy Linker: The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its ability to improve solubility, modulate lipophilicity, and provide a three-dimensional structure that can optimize interactions with biological targets.[6][7] The ether linkage connects this saturated heterocycle to the activated pyridine core.
This combination of structural features makes 5-nitro-2-(piperidin-4-yloxy)pyridine a valuable intermediate for further chemical elaboration and a candidate for biological screening, particularly in the search for novel therapeutic agents.[8]
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key properties for 5-nitro-2-(piperidin-4-yloxy)pyridine and its common hydrochloride salt are summarized below.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Chemical Name | 5-nitro-2-(piperidin-4-yloxy)pyridine | 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride | [8] |
| CAS Number | 916345-54-5 | 1185309-69-6 | [8] |
| Molecular Formula | C₁₀H₁₃N₃O₃ | C₁₀H₁₄ClN₃O₃ | [8] |
| Molecular Weight | 223.23 g/mol | 259.69 g/mol | [8] |
| Appearance | Yellow Crystalline Solid (Predicted) | Yellow Crystalline Solid | [8] |
| Polar Surface Area (PSA) | 79.97 Ų | 79.97 Ų | [8] |
| logP (Predicted) | 1.8 - 2.8 | 2.77 | [8] |
Synthesis Protocol: A Mechanistic Approach
The synthesis of 5-nitro-2-(piperidin-4-yloxy)pyridine is most efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is a cornerstone of heterocyclic chemistry.
Underlying Principle: The SₙAr Mechanism
The reaction's viability hinges on the electronic properties of the pyridine ring. The presence of the strongly electron-withdrawing nitro group at the 5-position, para to the leaving group, is critical. It powerfully activates the ring towards nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex. A good leaving group, typically a halide like chlorine, at the 2-position is readily displaced by the incoming nucleophile.
The chosen nucleophile, piperidin-4-ol, uses its secondary alcohol oxygen to attack the electron-deficient C2 carbon of the pyridine ring. A non-nucleophilic base is required to deprotonate the alcohol, enhancing its nucleophilicity, and to neutralize the HCl generated during the reaction.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 5-nitro-2-(piperidin-4-yloxy)pyridine.
Detailed Step-by-Step Methodology
This protocol is adapted from established methods for analogous SₙAr reactions on activated halopyridines.[9]
Materials and Reagents:
-
2-chloro-5-nitropyridine (1.0 eq)
-
Piperidin-4-ol (1.1 - 1.2 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-nitropyridine (1.0 eq) and anhydrous DMF.
-
Base and Nucleophile Addition: Add piperidin-4-ol (1.1 eq). If using a milder base like K₂CO₃ (2.0 eq), add it directly to the mixture. If using a stronger base like NaH (1.2 eq, 60% dispersion in mineral oil), first cool the DMF solution of piperidin-4-ol to 0 °C and add the NaH portion-wise. Allow the mixture to stir for 30 minutes at 0 °C to form the alkoxide before adding the solution of 2-chloro-5-nitropyridine.
-
Causality Note: Using a strong base like NaH deprotonates the alcohol completely, creating a more potent nucleophile (the alkoxide) which can lead to faster reaction times and higher yields compared to K₂CO₃, which establishes an equilibrium.
-
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like 50% ethyl acetate in hexanes. The reaction is complete when the starting 2-chloro-5-nitropyridine spot is no longer visible.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water. This will precipitate the crude product and dissolve the inorganic salts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Trustworthiness Note: The brine wash is a self-validating step; it helps to break up any emulsions and removes residual water from the organic layer, improving the efficiency of the subsequent drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to afford the pure 5-nitro-2-(piperidin-4-yloxy)pyridine.
Spectroscopic and Analytical Characterization
Confirming the structure and purity of the synthesized compound is paramount. While specific experimental spectra are not publicly cataloged, the expected spectroscopic data can be reliably predicted based on the known properties of its constituent parts.[10][11][12]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
Pyridine Protons:
-
H-6 (δ ≈ 8.2-8.4 ppm, d): This proton is ortho to the nitro group and will be the most downfield aromatic signal, appearing as a doublet.
-
H-4 (δ ≈ 8.0-8.2 ppm, dd): This proton is ortho to the nitro group and meta to the ether linkage, appearing as a doublet of doublets.
-
H-3 (δ ≈ 6.8-7.0 ppm, d): This proton is ortho to the electron-donating ether linkage and will be the most upfield aromatic proton, appearing as a doublet.
-
-
Piperidine Protons:
-
-OCH- (δ ≈ 4.5-4.8 ppm, m): The proton on the carbon bearing the ether oxygen will be a multiplet.
-
-CH₂-N- (δ ≈ 2.8-3.2 ppm, m): The protons on the carbons adjacent to the nitrogen.
-
-CH₂- (δ ≈ 1.8-2.2 ppm, m): The other two sets of methylene protons on the piperidine ring.
-
-NH- (δ ≈ 1.5-2.5 ppm, broad s): The piperidine N-H proton signal can be broad and its chemical shift is concentration and solvent dependent.
-
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
Pyridine Carbons: Expect 5 distinct signals in the aromatic region (δ ≈ 110-165 ppm). The carbon attached to the nitro group (C-5) and the carbon attached to the oxygen (C-2) will be significantly shifted.
-
Piperidine Carbons: Expect 3 distinct signals in the aliphatic region (δ ≈ 30-75 ppm), with the C-O carbon being the most downfield (δ ≈ 70-75 ppm).
Infrared (IR) Spectroscopy
-
N-O Stretch (NO₂): Strong, sharp, characteristic asymmetric and symmetric stretches around 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹.[12]
-
C-O-C Stretch (Ether): A distinct band in the 1200-1250 cm⁻¹ region.
-
Aromatic C=C/C=N Stretch: Peaks in the 1400-1600 cm⁻¹ region.
-
N-H Stretch (Piperidine): A moderate, single peak around 3300-3400 cm⁻¹.
-
C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
Biological Activity and Therapeutic Potential
The chemical architecture of 5-nitro-2-(piperidin-4-yloxy)pyridine strongly suggests potential biological activity, particularly as an antimicrobial agent.
Known Activity
The hydrochloride salt of this compound is noted for its use in pharmaceutical research and has demonstrated potent antimicrobial activity against a variety of pathogens in preclinical studies.[8] This positions the molecule as a promising lead for the development of new anti-infective drugs.
Postulated Mechanism of Action
Many nitroaromatic compounds exert their antimicrobial effects through a mechanism involving reductive activation. This proposed pathway provides a testable hypothesis for future research.
Caption: Postulated reductive activation pathway for nitroaromatic antimicrobials.
In this model, the inert prodrug enters the bacterial cell. There, it is reduced by bacterial nitroreductase enzymes—enzymes often absent or less active in mammalian cells, providing a basis for selectivity. This reduction generates highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, which can indiscriminately damage critical cellular components like DNA and proteins, leading to cell death.[4]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-nitro-2-(piperidin-4-yloxy)pyridine is not widely available, safe handling procedures can be inferred from the known hazards of its precursors, 2-chloro-5-nitropyridine and piperidine derivatives.
-
Hazard Classification (Predicted): Based on related compounds, it should be treated as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[13][14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[16]
Conclusion
5-nitro-2-(piperidin-4-yloxy)pyridine is a synthetically accessible and biologically relevant molecule. Its structure, combining the activated nitropyridine core with the versatile piperidine scaffold, makes it a compelling subject for further investigation. The established synthesis via nucleophilic aromatic substitution provides a reliable route for its preparation, and its known antimicrobial properties offer a solid foundation for its exploration in drug discovery programs aimed at combating infectious diseases. This guide provides the necessary technical framework for researchers to confidently synthesize, characterize, and further investigate this promising compound.
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